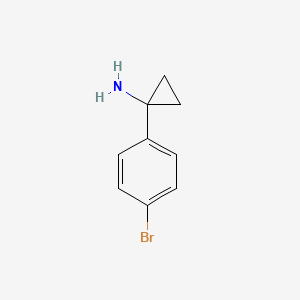

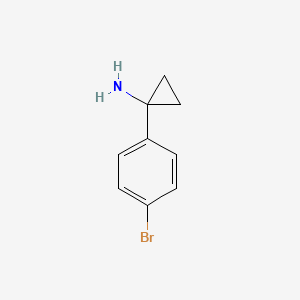

1-(4-Bromophenyl)cyclopropanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTDLVUAYUMZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595758 | |

| Record name | 1-(4-Bromophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345965-54-0 | |

| Record name | 1-(4-Bromophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromophenyl)cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Bromophenyl)cyclopropanamine, a compound of interest in pharmaceutical research, particularly in the development of therapeutics for neurological disorders. This document details the compound's structural and physicochemical characteristics, provides a plausible synthetic route based on established organic chemistry principles, and discusses its potential pharmacological relevance. The information is presented to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a primary amine featuring a cyclopropyl group attached to a brominated phenyl ring. The hydrochloride salt is a common form for handling and formulation. Key identification and property data are summarized in the table below.

| Property | Value | Citation(s) |

| IUPAC Name | 1-(4-bromophenyl)cyclopropan-1-amine | [1] |

| CAS Number (Free Base) | 345965-54-0 | [2] |

| CAS Number (HCl Salt) | 952289-92-8 | [3] |

| Molecular Formula | C₉H₁₀BrN | [2] |

| Molecular Weight | 212.09 g/mol | [2] |

| Molecular Formula (HCl Salt) | C₉H₁₁BrClN | [4] |

| Molecular Weight (HCl Salt) | 248.55 g/mol | [4] |

| Physical Form (HCl Salt) | Powder | [4] |

| Storage Temperature (HCl Salt) | Room Temperature | [4] |

| Predicted XlogP | 1.8 | [1] |

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of 1-arylcyclopropylamines, such as this compound, is the Kulinkovich-Szymoniak reaction.[5][6] This reaction utilizes a nitrile as a starting material and a Grignard reagent in the presence of a titanium(IV) alkoxide.

Proposed Synthetic Pathway: Kulinkovich-Szymoniak Reaction

The synthesis of this compound can be envisioned starting from 4-bromobenzonitrile. The nitrile undergoes a titanium-mediated cyclopropanation with a Grignard reagent like ethylmagnesium bromide.

General Experimental Protocol (Hypothetical)

The following is a generalized experimental protocol based on the principles of the Kulinkovich-Szymoniak reaction.[5] Researchers should optimize conditions for this specific substrate.

Materials:

-

4-Bromobenzonitrile

-

Titanium(IV) isopropoxide (Ti(O-iPr)₄)

-

Ethylmagnesium bromide (EtMgBr) solution in a suitable solvent (e.g., THF or diethyl ether)

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

Lewis acid for workup (e.g., BF₃·OEt₂)

-

Aqueous acid for final workup (e.g., HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-bromobenzonitrile in the anhydrous solvent.

-

Cool the solution to the appropriate temperature (typically 0 °C or below).

-

Add titanium(IV) isopropoxide to the stirred solution.

-

Slowly add the ethylmagnesium bromide solution to the reaction mixture, maintaining the temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is deemed complete, a Lewis acid is added to facilitate the conversion of the intermediate azatitanacycle to the cyclopropylamine.

-

The reaction is then quenched by the slow addition of aqueous acid.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed, dried over a drying agent, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by column chromatography or crystallization of a suitable salt (e.g., the hydrochloride salt).

Spectroscopic Data (Predicted)

While experimental spectra for this compound were not found, typical chemical shifts for similar structures can be predicted to aid in characterization.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two doublets in the range of δ 7.0-7.6 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

Cyclopropyl Protons: Multiplets in the range of δ 0.5-1.5 ppm, corresponding to the diastereotopic methylene protons of the cyclopropyl ring.

-

Amine Protons: A broad singlet, the chemical shift of which will vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Signals in the range of δ 120-145 ppm. The carbon attached to the bromine will be in the lower end of this range, while the ipso-carbon attached to the cyclopropyl group will be in the higher end.

-

Cyclopropyl Carbons: The quaternary carbon of the cyclopropyl ring attached to the phenyl group and the amine would appear in the range of δ 30-40 ppm. The two methylene carbons of the cyclopropyl ring would appear further upfield, typically in the range of δ 10-20 ppm.

Pharmacological Profile and Potential Mechanism of Action

This compound is a structural motif found in compounds designed to interact with the central nervous system (CNS).[2] Its potential therapeutic applications in neurological disorders suggest that it may modulate the activity of key neurotransmitter systems.

Monoamine Transporter Interactions

The structural similarity of this compound to known monoamine reuptake inhibitors suggests that it may interact with the serotonin (SERT), dopamine (DAT), and/or norepinephrine (NET) transporters. The affinity for these transporters is a critical determinant of a compound's pharmacological profile and potential therapeutic use as an antidepressant or for other CNS disorders. The precise binding affinities of this compound for these transporters have not been reported in the available literature.

Safety and Handling

The hydrochloride salt of this compound is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical entity with significant potential in the field of medicinal chemistry, particularly for the development of novel CNS-acting agents. While detailed experimental data on its physicochemical properties and a specific, optimized synthesis protocol are not widely published, this guide provides a solid foundation based on established chemical principles and data from closely related compounds. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Technical Guide: Synthesis and Characterization of 1-(4-Bromophenyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the synthesis and analytical characterization of 1-(4-bromophenyl)cyclopropanamine, a valuable building block in medicinal chemistry and organic synthesis.[1] The synthesis is achieved through a titanium-mediated cyclopropanation of 4-bromobenzonitrile. Detailed experimental protocols for both the synthesis and characterization are provided. Characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are summarized in structured tables for clarity and comparative analysis. Methodological workflows are visualized using process diagrams to enhance understanding.

Introduction

This compound is a primary amine featuring a cyclopropane ring attached to a bromophenyl group. This structural motif is of significant interest in drug discovery, serving as a key intermediate in the synthesis of various bioactive molecules.[1] The cyclopropylamine moiety is a well-regarded bioisostere for larger groups and can impart favorable pharmacokinetic properties. The bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthesis Pathway

The most direct and efficient synthesis of 1-arylcyclopropylamines from the corresponding aryl nitriles is the Kulinkovich-Szymoniak reaction. This method involves the reaction of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide, followed by treatment with a Lewis acid to facilitate the final ring formation and yield the primary amine.

The overall reaction is as follows:

Characterization Data

The structural confirmation of the synthesized this compound is performed using a combination of spectroscopic techniques.

Physical and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀BrN | [2] |

| Molecular Weight | 212.09 g/mol | [2] |

| Monoisotopic Mass | 210.99966 Da | [2] |

| Appearance | Expected to be a liquid or low-melting solid | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 | Doublet | 2H | Ar-H (ortho to Br) |

| ~ 7.25 | Doublet | 2H | Ar-H (ortho to Cyclopropyl) |

| ~ 1.60 | Broad Singlet | 2H | -NH ₂ |

| ~ 1.10 - 0.90 | Multiplet | 4H | Cyclopropyl -CH ₂- |

Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145.0 | Ar-C (quaternary, attached to cyclopropyl) |

| ~ 131.5 | Ar-C H (ortho to Br) |

| ~ 129.0 | Ar-C H (ortho to Cyclopropyl) |

| ~ 120.0 | Ar-C (quaternary, attached to Br) |

| ~ 35.0 | C -NH₂ (quaternary) |

| ~ 15.0 | Cyclopropyl -C H₂- |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3300 - 3500 | N-H Stretch (primary amine) | Medium, Broad |

| 3000 - 3100 | Aromatic & Cyclopropyl C-H Stretch | Medium |

| ~ 1600, 1485 | C=C Aromatic Ring Stretch | Medium-Strong |

| ~ 1070 | C-Br Stretch | Strong |

| ~ 1010 | Cyclopropane Ring "Breathing" | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. The presence of bromine results in a characteristic isotopic pattern.

Table 4: Expected Mass Spectrometry Data (ESI+)

| m/z (Da) | Ion | Comments | Reference |

| 212.007 / 214.005 | [M+H]⁺ | Characteristic isotopic pattern for Br (⁷⁹Br/⁸¹Br) with ~1:1 intensity ratio. | [2] |

| 234.000 / 236.000 | [M+Na]⁺ | Sodium adduct, also showing the bromine isotopic pattern. | [2] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general procedure for the Kulinkovich-Szymoniak reaction.[7]

Materials:

-

4-Bromobenzonitrile

-

Titanium(IV) isopropoxide (Ti(O-iPr)₄)

-

Ethylmagnesium bromide (EtMgBr, solution in THF or Et₂O)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl, for salt formation/purification if needed)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-bromobenzonitrile (1.0 eq) and anhydrous THF under a nitrogen atmosphere.

-

Titanium Complex Formation: Titanium(IV) isopropoxide (1.1 eq) is added to the stirred solution. The mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Ethylmagnesium bromide (2.2 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Warming: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature and stirred for 12-16 hours.

-

Lewis Acid Treatment: The mixture is cooled to 0 °C in an ice bath. Boron trifluoride diethyl etherate (1.2 eq) is added dropwise. The reaction is stirred at room temperature for an additional 2-3 hours to facilitate the conversion of the intermediate azatitanacycle to the amine.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C. The resulting mixture is filtered through a pad of Celite to remove titanium salts, washing the filter cake with diethyl ether. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice more with diethyl ether.

-

Workup: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free base.

Analytical Characterization Workflow

The identity and purity of the synthesized product are confirmed through a standard analytical workflow.

References

- 1. PubChemLite - this compound (C9H10BrN) [pubchemlite.lcsb.uni.lu]

- 2. web.pdx.edu [web.pdx.edu]

- 3. bhu.ac.in [bhu.ac.in]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-(4-Bromophenyl)cyclopropanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Bromophenyl)cyclopropanamine. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug development, and organic synthesis. The information presented herein has been compiled from various sources and is supplemented with established principles of spectroscopic analysis.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₉H₁₀BrN Molecular Weight: 212.09 g/mol CAS Number: 345965-54-0

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Where experimental data is not publicly available, predicted values and data from analogous compounds are provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted and based on analogous compounds)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.5 | Doublet | 2H | Ar-H (ortho to Br) |

| ~7.2 - 7.3 | Doublet | 2H | Ar-H (meta to Br) |

| ~1.5 - 2.0 (broad) | Singlet | 2H | -NH₂ |

| ~0.8 - 1.2 | Multiplet | 4H | Cyclopropyl-H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shifts and coupling constants can be influenced by the solvent and concentration. The chemical shifts for aromatic protons are influenced by the bromine substituent. Protons on the cyclopropane ring are expected to appear in the upfield region of the spectrum.[1][2]

Table 2: ¹³C NMR Spectroscopic Data (Predicted and based on analogous compounds)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C (quaternary, attached to cyclopropyl) |

| ~131 | Ar-C (ortho to Br) |

| ~129 | Ar-C (meta to Br) |

| ~120 | Ar-C (para to cyclopropyl, attached to Br) |

| ~40 | C-N (quaternary, cyclopropyl) |

| ~15 | Cyclopropyl-CH₂ |

Note: The chemical shifts are influenced by the electronegativity of the attached atoms. The carbon attached to the bromine atom will be significantly affected.[3][4]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Predicted and based on analogous compounds)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium | N-H stretch (primary amine, two bands expected)[5][6] |

| 3100 - 3000 | Medium | Aromatic C-H stretch[7] |

| ~3000 | Medium | Cyclopropyl C-H stretch |

| 1620 - 1580 | Medium to Strong | N-H bend (scissoring)[5] |

| 1590, 1485 | Medium to Strong | Aromatic C=C stretch[7] |

| 1250 - 1020 | Medium | C-N stretch[5] |

| ~1070 | Strong | C-Br stretch |

| 910 - 665 | Broad, Strong | N-H wag[5] |

Note: The presence of a primary amine is characterized by two N-H stretching bands. The C-Br stretch is typically found in the fingerprint region. A SpectraBase entry indicates the availability of an FTIR spectrum for 1-(4'-BROMOPHENYL)-CYCLOPROPYLAMINE, though full access is restricted.[8]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Ion | Notes |

| 211/213 | [M]⁺ | Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).[9][10] |

| 212/214 | [M+H]⁺ | Protonated molecular ion, also showing the bromine isotopic pattern.[11] |

| 196/198 | [M-NH₂]⁺ | Loss of the amino group. |

| 132 | [M-Br]⁺ | Loss of the bromine atom. |

| 115 | [C₉H₇]⁺ | Further fragmentation. |

Note: The mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, resulting in two peaks of similar intensity separated by 2 m/z units.[9][10] PubChem provides predicted collision cross section data for various adducts of this compound.[11]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Actual parameters may need to be optimized based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup:

-

Tune and shim the spectrometer according to standard procedures.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shifts using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

-

Potassium bromide (KBr), spectroscopic grade (for pellet method)

-

Solvent (e.g., dichloromethane) for cleaning

Procedure (ATR method):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Scan: Record the spectrum of the sample.

-

Data Processing: The software will automatically subtract the background from the sample spectrum.

Procedure (KBr pellet method):

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with ESI or EI ionization source)

-

Solvent (e.g., methanol, acetonitrile)

Procedure (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in an appropriate solvent.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the appropriate parameters for the ion source (e.g., capillary voltage, cone voltage) and mass analyzer (e.g., mass range, scan time).

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. tutorchase.com [tutorchase.com]

- 11. PubChemLite - this compound (C9H10BrN) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)cyclopropanamine is a synthetically valuable primary amine containing a cyclopropane ring and a brominated aromatic moiety. This combination of structural features makes it a significant building block in medicinal chemistry, particularly in the development of therapeutic agents targeting the central nervous system.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis. Furthermore, this document explores its potential biological significance and outlines key molecular interactions, offering a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in pharmaceutical development, influencing factors such as formulation, bioavailability, and pharmacokinetic profile. The key properties of this compound are summarized below.

Structural and General Properties

| Property | Value | Source |

| Chemical Structure |  | |

| IUPAC Name | 1-(4-bromophenyl)cyclopropan-1-amine | PubChem |

| CAS Number | 345965-54-0 | [2] |

| Molecular Formula | C₉H₁₀BrN | [2] |

| Molecular Weight | 212.09 g/mol | [2] |

| Appearance | White to off-white solid | Assumed from related compounds |

| Purity | ≥97% | [2] |

Tabulated Physicochemical Data

| Parameter | Value | Method | Source |

| Melting Point | Not available | Experimental | |

| Boiling Point | Not available | Experimental | |

| Solubility | Not available | Experimental | |

| pKa (acidic) | Not available | Experimental | |

| pKa (basic) | Not available | Experimental | |

| logP | 1.8 | Predicted | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication of synthetic procedures and analytical characterization. This section provides generalized protocols for the synthesis and analysis of this compound, based on established methods for structurally related compounds.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step reaction sequence, often starting from a commercially available substituted benzonitrile or ketone. A plausible synthetic route is outlined below.

Workflow for the Synthesis of this compound:

Caption: A potential synthetic pathway for this compound.

Protocol:

-

Cyclopropanation: To a solution of 4-bromobenzonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add titanocene dichloride and a Grignard reagent such as methylmagnesium bromide. The reaction mixture is stirred at room temperature to facilitate the formation of the cyclopropane ring, yielding 1-(4-bromophenyl)cyclopropanecarbonitrile.

-

Reduction: The resulting nitrile intermediate is then reduced to the primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) in an appropriate solvent.

-

Purification: The final product, this compound, is isolated and purified using standard techniques such as column chromatography on silica gel.

Analytical Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Workflow for NMR Analysis:

Caption: General workflow for NMR analysis.

¹H NMR Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the proton environment of the molecule.

¹³C NMR Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is typically required for ¹³C NMR.

-

Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Spectral Analysis: Analyze the chemical shifts to identify the different carbon environments within the molecule.

HPLC is a key analytical technique for assessing the purity of pharmaceutical compounds.

Workflow for HPLC Analysis:

Caption: A typical workflow for HPLC purity analysis.

Protocol:

-

Mobile Phase Preparation: A common mobile phase for related compounds is a mixture of acetonitrile and water with an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Standard and Sample Preparation: Prepare a stock solution of a reference standard and the sample to be analyzed in the mobile phase.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220-254 nm).

-

-

Analysis: Inject the sample and standard solutions. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like HPLC (LC-MS) or gas chromatography (GC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule in LC-MS.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined by a mass analyzer.

-

Data Analysis: The resulting mass spectrum is analyzed to confirm the molecular weight of this compound and to study its fragmentation pattern for structural confirmation.

Biological Activity and Signaling Pathways

While specific biological targets and signaling pathways for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological systems. The cyclopropylamine moiety is a known pharmacophore in several centrally acting agents, and the bromophenyl group can influence binding affinity and metabolic stability.

Based on the known activities of structurally similar compounds, this compound could potentially interact with monoamine transporters or receptors in the central nervous system. For instance, related cyclopropylamines are known to act as inhibitors of monoamine oxidase (MAO) or as substrates for monoamine transporters.

A hypothetical signaling pathway that could be modulated by a compound with such structural features is the monoaminergic neurotransmission pathway.

Hypothetical Signaling Pathway Interaction:

Caption: A hypothetical signaling cascade involving this compound.

Further research, including in vitro binding assays and in vivo pharmacological studies, is necessary to elucidate the precise mechanism of action and the specific signaling pathways modulated by this compound.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug development professionals. This guide has consolidated the available physicochemical data and provided a framework of experimental protocols for its synthesis and analysis. While a complete experimental dataset for all physicochemical properties is not yet available, the provided information serves as a robust starting point for further investigation. The exploration of its biological activities remains a promising area for future research, with the potential for discovering novel therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(4-Bromophenyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)cyclopropanamine is a molecule of significant interest in medicinal chemistry, particularly in the development of therapeutic agents for neurological disorders. Its rigid cyclopropane scaffold, combined with the electronic properties of the bromophenyl group, imparts unique conformational characteristics that are crucial for its biological activity. This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound, drawing upon available crystallographic data of closely related structures, computational modeling studies of analogous compounds, and spectroscopic principles. Furthermore, this document outlines a plausible synthetic route and discusses its potential role in modulating key signaling pathways relevant to neurological function.

Molecular Structure

The molecular structure of this compound consists of a central cyclopropane ring to which a 4-bromophenyl group and an amino group are attached to the same carbon atom (C1).

Key Structural Features

-

Cyclopropane Ring: The three-membered ring is highly strained, with C-C-C bond angles deviating significantly from the ideal sp³ hybridization angle of 109.5°. This strain influences the electronic properties and reactivity of the molecule.

-

1,1-Disubstitution: The attachment of both the bulky 4-bromophenyl group and the amino group to the same carbon atom creates steric hindrance that plays a significant role in determining the molecule's preferred conformation.

-

4-Bromophenyl Group: The bromine atom is an electron-withdrawing group that can influence the electron density of the phenyl ring and participate in halogen bonding. The phenyl ring itself provides a large, rigid substituent that dominates the steric landscape of the molecule.

-

Amino Group: The primary amine is a key functional group responsible for the molecule's basicity and its potential to form hydrogen bonds and ionic interactions with biological targets.

Predicted Molecular Geometry

While a crystal structure for this compound is not publicly available, data from the closely related compound, 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide, provides valuable insights into the bond lengths and angles of the 1-(4-bromophenyl)cyclopropane moiety.

| Parameter | Predicted Value | Source/Method |

| Bond Lengths (Å) | ||

| C(phenyl)-C(cyclopropyl) | ~1.51 | Inferred from related crystal structures |

| C-Br | ~1.90 | Inferred from related crystal structures |

| C(cyclopropyl)-C(cyclopropyl) | ~1.50 - 1.53 | Inferred from related crystal structures |

| C(cyclopropyl)-N | ~1.47 | Standard single bond length |

| Bond Angles (°) | ||

| C(phenyl)-C(cyclopropyl)-N | ~115-120 | Steric repulsion between bulky groups |

| C-C-C (in cyclopropane) | ~60 | Characteristic of cyclopropane ring |

Table 1: Predicted Bond Lengths and Angles for this compound.

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around the single bond connecting the phenyl ring to the cyclopropane ring and the orientation of the amino group.

Rotation of the Phenyl Group

Computational studies on phenylcyclopropane derivatives suggest that the preferred conformation involves the phenyl ring bisecting the cyclopropane ring. This "bisected" conformation minimizes steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the cyclopropane ring. There are two likely low-energy bisected conformations:

-

Bisected-eclipsed: Where one of the ortho-hydrogens is eclipsed with a C-C bond of the cyclopropane ring.

-

Bisected-staggered: Where the ortho-hydrogens are staggered with respect to the C-C bonds of the cyclopropane ring.

The energy barrier for rotation around the phenyl-cyclopropyl bond is expected to be relatively low.

Orientation of the Amino Group

The orientation of the amino group is influenced by steric interactions with the adjacent 4-bromophenyl group. The lone pair of electrons on the nitrogen atom will prefer to be in a position that minimizes repulsion with the bulky aromatic ring. This leads to a staggered conformation being the most probable.

Figure 1: 2D representation of this compound.

Experimental Protocols

Proposed Synthetic Pathway

A potential two-step synthesis could involve the formation of 1-(4-bromophenyl)cyclopropanecarbonitrile followed by its reduction to the desired amine.

Figure 2: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropanecarbonitrile

-

Reaction: Cyclization of 4-bromophenylacetonitrile with 1,2-dibromoethane.

-

Reagents and Conditions:

-

4-Bromophenylacetonitrile

-

1,2-Dibromoethane

-

Aqueous sodium hydroxide (50%)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

-

Solvent: Dichloromethane or toluene

-

Temperature: Room temperature to gentle reflux.

-

-

Work-up: The reaction mixture is typically diluted with water, and the organic layer is separated, washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Step 2: Reduction of 1-(4-Bromophenyl)cyclopropanecarbonitrile

-

Reaction: Reduction of the nitrile group to a primary amine.

-

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Reagents and Conditions:

-

1-(4-Bromophenyl)cyclopropanecarbonitrile

-

Lithium aluminum hydride

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

-

Temperature: 0 °C to room temperature.

-

-

Work-up: Careful quenching of the excess LiAlH₄ with water and sodium hydroxide solution (Fieser workup), followed by extraction, drying, and solvent evaporation.

-

-

Method B: Catalytic Hydrogenation

-

Reagents and Conditions:

-

1-(4-Bromophenyl)cyclopropanecarbonitrile

-

Catalyst: Raney Nickel or Palladium on carbon

-

Solvent: Ethanol or methanol, often with ammonia to suppress secondary amine formation.

-

Hydrogen gas pressure: Atmospheric to high pressure.

-

Temperature: Room temperature to elevated temperatures.

-

-

Work-up: Filtration to remove the catalyst, followed by evaporation of the solvent.

-

Potential Biological Activity and Signaling Pathways

Phenylcyclopropylamine derivatives are well-known for their activity as monoamine oxidase (MAO) inhibitors.[1] Tranylcypromine, a clinically used antidepressant, is a prominent example of this class of compounds. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.

Mechanism of Action as MAO Inhibitors

It is hypothesized that this compound acts as an irreversible inhibitor of both MAO-A and MAO-B. The proposed mechanism involves the oxidative metabolism of the cyclopropylamine moiety by the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to the formation of a reactive intermediate that covalently binds to the enzyme, thereby inactivating it.

Figure 3: Proposed signaling pathway of this compound.

By inhibiting MAO, this compound would increase the synaptic concentrations of these key neurotransmitters, leading to its potential therapeutic effects in the treatment of depression and other neurological disorders.[2][3]

Conclusion

This compound possesses a unique and conformationally restrained structure that is likely a key determinant of its biological activity. While experimental data on the molecule itself is scarce, analysis of closely related compounds and computational studies on analogous structures provide a solid foundation for understanding its molecular geometry and preferred conformations. The proposed synthetic route offers a viable method for its preparation, enabling further investigation into its pharmacological properties. The probable mechanism of action as a monoamine oxidase inhibitor highlights its potential as a valuable scaffold for the design of novel therapeutics for neurological disorders. Further experimental and computational studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this intriguing molecule.

References

- 1. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Bio-Potential: A Technical Guide to the Biological Activity Screening of 1-(4-Bromophenyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)cyclopropanamine is a synthetic compound featuring a unique combination of a cyclopropylamine moiety and a brominated phenyl ring. While primarily utilized as a versatile intermediate in the synthesis of more complex molecules, its structural alerts suggest a potential for a range of biological activities. This technical guide outlines a comprehensive strategy for the systematic biological activity screening of this compound. Drawing on the known pharmacological profiles of analogous structures, this document details proposed experimental protocols and data interpretation frameworks for assessing its potential as an antimicrobial, anticancer, and neurological agent. All quantitative data for related compounds is presented in structured tables, and key experimental workflows are visualized to provide a clear roadmap for investigation.

Introduction: Unveiling the Potential of a Structural Scaffold

The quest for novel therapeutic agents often begins with the exploration of unique chemical scaffolds. This compound presents an intriguing case. The cyclopropylamine group is a known pharmacophore found in various bioactive compounds, often conferring improved metabolic stability and conformational rigidity. The 4-bromophenyl moiety can enhance binding to biological targets through halogen bonding and hydrophobic interactions. While direct biological activity data for this compound is not extensively reported in public literature, the known activities of structurally related compounds provide a strong rationale for its investigation. This guide proposes a tiered screening approach to systematically evaluate its biological potential.

Potential Biological Activities Based on Structural Analogs

Analysis of scientific literature and patent databases reveals that compounds structurally related to this compound exhibit a range of biological activities. These findings form the basis for our proposed screening cascade.

Table 1: Summary of Biological Activities of Structurally Related Compounds

| Compound Class | Specific Compound Example | Observed Biological Activity | Reference |

| Cyclopropane Derivatives | 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide | Weak activity against E. coli KARI | [1] |

| Bromophenol Derivatives with Cyclopropyl Moiety | Various | Inhibition of carbonic anhydrase I and II, and acetylcholinesterase (AChE) | [2] |

| Dibromophenyl Enaminones | AK6 and E249 | Anticonvulsant activity in in vitro and in vivo models | [3] |

| Phenylcyclopropane Carboxamides | Various | Antiproliferative activity against human myeloid leukemia cell lines | [4] |

| trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine | - | Potent agonist for the 5-HT2 receptor family |

Proposed Biological Activity Screening Workflow

A tiered approach to screening is recommended to efficiently assess the biological activity of this compound. This begins with broad-spectrum primary screens, followed by more specific secondary and mechanistic assays for any identified "hits."

Detailed Experimental Protocols

The following are detailed protocols for key experiments proposed in the screening workflow.

Antimicrobial Activity Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of pathogenic bacteria and fungi.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

-

Prepare a standardized inoculum of each microbial strain to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microbes in medium without compound) and negative (medium only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determine the MIC as the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity Screening: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Neurological Activity Screening: Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity of this compound for serotonin receptors (e.g., 5-HT2A), given the activity of a related compound.

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT2A receptor.

-

Radioligand (e.g., [³H]ketanserin for 5-HT2A).

-

This compound.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

-

Incubate the mixture to allow for binding equilibrium to be reached.

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).

Potential Signaling Pathway Involvement

Should this compound show significant activity in the primary screens, subsequent studies should focus on elucidating its mechanism of action. For instance, if anticancer activity is observed, its effect on key cancer-related signaling pathways could be investigated.

Conclusion

While this compound is currently recognized as a synthetic building block, its structural characteristics warrant a thorough investigation into its potential biological activities. The screening strategy and detailed experimental protocols provided in this guide offer a systematic and scientifically rigorous framework for such an endeavor. The identification of any significant biological activity would not only reveal a new pharmacological profile for this compound but could also pave the way for the development of novel therapeutic agents. Further structure-activity relationship (SAR) studies on derivatives could then be pursued to optimize potency and selectivity.

References

- 1. 2-(4-Bromophenyl)cyclopropan-1-amine | C9H10BrN | CID 21190524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound chemical | Sigma-Aldrich [sigmaaldrich.com]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

The Ascendance of a Privileged Scaffold: 1-(4-Bromophenyl)cyclopropanamine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led to the prominence of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets. Among these, the cyclopropylamine moiety has emerged as a cornerstone in the design of potent enzyme inhibitors and central nervous system (CNS) modulators. This technical guide focuses on a particularly valuable building block: 1-(4-bromophenyl)cyclopropanamine. Its unique combination of a rigid cyclopropane ring, a reactive amine group, and a versatile bromophenyl substituent makes it an invaluable synthon in the development of innovative therapeutics, particularly in the fields of oncology and neurology. This document will provide a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its application in the design of potent Lysine-Specific Demethylase 1 (LSD1) inhibitors, complete with experimental protocols and quantitative biological data.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 212.09 g/mol and a molecular formula of C₉H₁₀BrN. The presence of the bromine atom provides a handle for further synthetic diversification through various cross-coupling reactions, while the primary amine is a key pharmacophoric feature for interaction with biological targets.

| Property | Value |

| Molecular Formula | C₉H₁₀BrN |

| Molecular Weight | 212.09 g/mol |

| CAS Number | 345965-54-0 |

| Appearance | Solid |

| Boiling Point | Not available |

| Melting Point | Not available |

Synthesis of this compound and its Derivatives

Experimental Protocol: A General Synthetic Approach

Step 1: Synthesis of 1-(4-bromophenyl)cyclopropanecarbonitrile

A common precursor for 1-substituted cyclopropylamines is the corresponding nitrile. The synthesis of 1-(4-bromophenyl)cyclopropanecarbonitrile can be achieved via the α-alkylation of 4-bromophenylacetonitrile with 1,2-dibromoethane in the presence of a phase-transfer catalyst.

-

Materials: 4-bromophenylacetonitrile, 1,2-dibromoethane, sodium hydroxide (NaOH), tetrabutylammonium bromide (TBAB), toluene, water.

-

Procedure:

-

To a stirred solution of 4-bromophenylacetonitrile (1.0 eq) and TBAB (0.1 eq) in toluene, add a 50% aqueous solution of NaOH.

-

Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Heat the mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature, add water, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-bromophenyl)cyclopropanecarbonitrile.

-

Step 2: Reduction of the Nitrile to the Amine

The resulting nitrile can be reduced to the primary amine, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

-

Materials: 1-(4-bromophenyl)cyclopropanecarbonitrile, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, NaOH solution.

-

Procedure (using LiAlH₄):

-

To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere, add a solution of 1-(4-bromophenyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH solution, and then water again.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or crystallization of a salt form.

-

Application in Medicinal Chemistry: A Focus on LSD1 Inhibition

This compound is a key building block for the synthesis of potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation.[1][2] LSD1 demethylates mono- and di-methylated lysine residues on histone H3 (primarily H3K4 and H3K9), leading to the modulation of gene expression.[1][2] Overexpression of LSD1 has been implicated in various cancers and neurological disorders, making it an attractive therapeutic target.[1][3]

The trans-2-arylcyclopropylamine scaffold, of which this compound is a key precursor, is a well-established pharmacophore for irreversible inhibition of LSD1.[2] These inhibitors act as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor of the enzyme.[1]

Signaling Pathway of LSD1 in Gene Regulation

The following diagram illustrates the central role of LSD1 in histone demethylation and its impact on gene transcription.

References

- 1. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 3. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

In Silico Modeling of 1-(4-Bromophenyl)cyclopropanamine Interactions: A Technical Guide

This guide provides a comprehensive overview of a hypothetical in silico modeling study investigating the interactions of 1-(4-Bromophenyl)cyclopropanamine. Due to a lack of specific published data on this compound's biological targets, this document outlines a theoretical approach targeting Monoamine Oxidase B (MAO-B), a plausible target based on the structural similarities of this compound to known MAO inhibitors such as tranylcypromine. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic organic compound featuring a cyclopropylamine moiety attached to a bromophenyl ring. While its specific biological activities are not extensively documented in publicly available literature, its structural motifs are present in compounds known to exhibit a range of biological effects, including potential interactions with neurological targets.[1] The cyclopropylamine group is a key pharmacophore in several monoamine oxidase (MAO) inhibitors. This structural alert suggests that this compound may also interact with MAO enzymes, which are critical in the metabolism of neurotransmitters and are significant targets in the treatment of neurological disorders.

This whitepaper details a hypothetical in silico workflow designed to explore the potential interaction between this compound and human Monoamine Oxidase B (MAO-B). The described methodologies include molecular docking to predict binding modes and affinities, and molecular dynamics simulations to assess the stability of the ligand-protein complex.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the in silico experiments detailed in this guide.

Table 1: Molecular Docking Results of this compound with MAO-B

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.2 |

| Inhibition Constant (Ki) (nM) | 150 |

| Interacting Residues | TYR435, GLN206, LEU171, PHE343 |

| Hydrogen Bonds | 1 (with GLN206) |

| Hydrophobic Interactions | TYR435, LEU171, PHE343 |

Table 2: Molecular Dynamics Simulation Parameters and Results

| Parameter | Value |

| Simulation Time (ns) | 100 |

| RMSD of Protein Backbone (Å) | 1.5 ± 0.3 |

| RMSD of Ligand (Å) | 0.8 ± 0.2 |

| Radius of Gyration (Å) | 22.5 ± 0.5 |

| Number of Hydrogen Bonds (Ligand-Protein) | 1-2 |

Experimental Protocols

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of this compound within the active site of MAO-B.

Methodology:

-

Protein Preparation:

-

The three-dimensional crystal structure of human MAO-B (PDB ID: 2V5Z) is obtained from the Protein Data Bank.

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Polar hydrogens and Gasteiger charges are added to the protein using AutoDockTools.

-

The protein is saved in the PDBQT format.

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated using a molecular builder such as Avogadro or sourced from a chemical database like PubChem.[2]

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges and rotatable bonds are assigned using AutoDockTools.

-

The ligand is saved in the PDBQT format.

-

-

Grid Box Definition:

-

A grid box is defined to encompass the active site of MAO-B, centered on the co-crystallized inhibitor's position.

-

The dimensions of the grid box are set to 60 x 60 x 60 Å with a spacing of 0.375 Å.

-

-

Docking Simulation:

-

Molecular docking is performed using AutoDock Vina.

-

The Lamarckian Genetic Algorithm is employed with an exhaustiveness of 8.

-

The top 10 binding poses are generated and ranked based on their binding affinity scores.

-

-

Analysis:

-

The predicted binding poses are visualized and analyzed using software such as PyMOL or Discovery Studio.

-

Interactions, including hydrogen bonds and hydrophobic contacts, between the ligand and protein residues are identified.

-

Molecular Dynamics Simulation

Objective: To evaluate the stability of the this compound-MAO-B complex and characterize its dynamic behavior over time.

Methodology:

-

System Preparation:

-

The best-ranked docked complex from the molecular docking study is used as the starting structure.

-

The complex is solvated in a cubic box of TIP3P water molecules with a minimum distance of 10 Å from the box edges.

-

Counter-ions (Na+ or Cl-) are added to neutralize the system.

-

The system is parameterized using a force field such as AMBER or CHARMM.

-

-

Energy Minimization:

-

The system undergoes a two-step energy minimization process to remove steric clashes.

-

First, the solvent and ions are minimized while the protein-ligand complex is restrained.

-

Second, the entire system is minimized without restraints.

-

-

Equilibration:

-

The system is gradually heated from 0 K to 300 K over 100 ps in the NVT ensemble (constant volume and temperature).

-

The system is then equilibrated in the NPT ensemble (constant pressure and temperature) for 1 ns to ensure the density reaches a stable value.

-

-

Production Run:

-

A 100 ns molecular dynamics simulation is performed in the NPT ensemble.

-

Coordinates are saved every 10 ps for subsequent analysis.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD) is calculated for the protein backbone and the ligand to assess conformational stability.

-

Root Mean Square Fluctuation (RMSF) is calculated for each residue to identify flexible regions of the protein.

-

The radius of gyration is computed to monitor the overall compactness of the protein.

-

Hydrogen bond analysis is performed to track the persistence of key interactions.

-

Visualizations

Caption: In Silico Modeling Workflow.

Caption: Hypothetical MAO-B Inhibition Pathway.

Caption: Logical Flow of the Hypothetical Study.

References

Discovery and synthesis of novel 1-(4-Bromophenyl)cyclopropanamine analogs

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 1-(4-Bromophenyl)cyclopropanamine Analogs

Abstract

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, renowned for its role in mechanism-based enzyme inhibition. When incorporated into a 1-(4-bromophenyl) structure, it offers a versatile platform for developing novel therapeutic agents, particularly inhibitors of monoamine oxidase (MAO), enzymes critical in the degradation of monoamine neurotransmitters.[1][2] Dysregulation of MAO activity is implicated in several neurological disorders, including depression and Parkinson's disease.[3] This guide details a strategic approach to the synthesis of novel this compound analogs, outlines protocols for their biological evaluation as MAO inhibitors, and discusses potential structure-activity relationships (SAR).

Rationale for Analog Design

The core structure, this compound, combines two key features:

-

The Cyclopropylamine Moiety : This highly strained ring system is crucial for the mechanism-based irreversible inhibition of flavin-dependent enzymes like MAO.[4][1] The amine group acts as a nucleophile, while the strained ring facilitates covalent bond formation with the enzyme's FAD cofactor.[4]

-

The 4-Bromophenyl Group : The bromine atom serves as a versatile synthetic handle, enabling a wide range of structural modifications through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[5][6] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The primary therapeutic target for these analogs is Monoamine Oxidase (MAO), which exists in two isoforms, MAO-A and MAO-B.[7] These enzymes are responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Selective inhibition of these isoforms is a key strategy in the treatment of various neuropsychiatric conditions.[3][]

General Synthesis Strategy

A robust and efficient synthetic strategy is paramount for generating a library of analogs for biological screening. The proposed pathway involves a titanium-mediated coupling of a nitrile with a Grignard reagent, a method known for its directness in forming primary cyclopropylamines.[9]

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocols

Synthesis of this compound (Core Scaffold)

This protocol is adapted from the titanium-mediated synthesis of primary cyclopropylamines from nitriles.[9]

-

Reaction Setup : To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous toluene (100 mL) and titanium(IV) isopropoxide (1.2 equivalents).

-

Grignard Addition : Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of ethylmagnesium bromide (3.0 M in diethyl ether, 2.5 equivalents) over 30 minutes, maintaining the internal temperature below -70 °C.

-

Nitrile Addition : Stir the resulting dark solution for 10 minutes. Add a solution of 4-bromobenzonitrile (1.0 equivalent) in anhydrous toluene (20 mL) dropwise.

-

Lewis Acid & Warming : Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 equivalents) to the reaction mixture. Allow the mixture to warm slowly to room temperature and stir for 12-18 hours.

-

Quenching : Carefully quench the reaction by the slow addition of 1 M aqueous HCl (50 mL) at 0 °C.

-

Workup : Basify the aqueous layer with 2 M NaOH until pH > 12. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification : Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/methanol to yield the title compound.

General Protocol for Suzuki Cross-Coupling

This protocol describes the diversification of the core scaffold at the bromine position.[5]

-

Reaction Setup : In an oven-dried Schlenk tube, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

-

Solvent Addition : Evacuate and backfill the tube with argon three times. Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

-

Reaction : Heat the reaction mixture to 95 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup : After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 20 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

In Vitro Fluorometric MAO Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of the synthesized analogs against MAO-A and MAO-B.[7][10][11]

-

Reagent Preparation : Prepare assay buffer (e.g., potassium phosphate buffer, pH 7.4), MAO-A or MAO-B enzyme, a suitable substrate (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red) with Horseradish Peroxidase (HRP).[10][11]

-

Compound Preparation : Dissolve test compounds in DMSO to create stock solutions. Prepare serial dilutions in assay buffer to achieve a range of final concentrations for IC₅₀ determination.

-

Assay Procedure :

-

Add 5 µL of the test compound dilutions to the wells of a black 96-well microplate.[11]

-

Include controls: a vehicle control (DMSO), a positive control with a known inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B), and a no-enzyme control.[7][10]

-

Add 45 µL of the diluted MAO enzyme to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.[7][10]

-

Initiate the reaction by adding 50 µL of the working reagent containing the substrate and fluorescent probe mixture.

-

-

Data Acquisition : Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at multiple time points or as an endpoint reading (e.g., excitation 530 nm / emission 585 nm).[10]

-

Data Analysis : Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

Data Presentation & Structure-Activity Relationships

Systematic modification of the core scaffold allows for the elucidation of structure-activity relationships (SAR).

Quantitative Data Summary

The following tables present hypothetical data for a series of synthesized analogs to illustrate how quantitative results can be structured for comparison.

Table 1: Synthesis and Purity of 1-Aryl-cyclopropanamine Analogs

| Compound ID | R Group (at 4-position of phenyl) | Yield (%) | Purity (%) |

| CPA-01 | -Br (Core) | 65 | >98 |

| CPA-02 | -Phenyl | 72 | >99 |

| CPA-03 | -4-Fluorophenyl | 68 | >99 |

| CPA-04 | -4-Methoxyphenyl | 75 | >98 |

| CPA-05 | -3-Chlorophenyl | 61 | >97 |

Table 2: In Vitro Inhibitory Activity against Human MAO-A and MAO-B

| Compound ID | R Group | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |

| CPA-01 | -Br | 850 | 120 | 7.1 |

| CPA-02 | -Phenyl | 920 | 95 | 9.7 |

| CPA-03 | -4-Fluorophenyl | 750 | 45 | 16.7 |

| CPA-04 | -4-Methoxyphenyl | 1200 | 250 | 4.8 |

| CPA-05 | -3-Chlorophenyl | 680 | 38 | 17.9 |

Discussion of Structure-Activity Relationships (SAR)

Caption: Logical flow of key structure-activity relationships for MAO-B inhibition.

Based on the hypothetical data, several SAR trends can be inferred:

-

MAO-B Selectivity : Many cyclopropylamine-based inhibitors show preferential activity against MAO-B.[4]

-

Electronic Effects : The introduction of electron-withdrawing groups on the terminal phenyl ring (e.g., CPA-03, CPA-05) appears to enhance both potency and selectivity for MAO-B. This may be due to favorable interactions within the active site of the enzyme.

-

Steric Effects : An electron-donating group like methoxy (CPA-04) seems to be detrimental to activity, possibly due to unfavorable steric or electronic interactions. A simple phenyl substitution (CPA-02) maintains potency relative to the bromo-core but offers a modest increase in selectivity.

Mechanism of Action: MAO Inhibition

Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[2] Irreversible inhibitors like the this compound analogs function through a mechanism-based process. The enzyme oxidizes the cyclopropylamine, which generates a reactive intermediate that forms a stable, covalent adduct with the N5 atom of the FAD cofactor, rendering the enzyme inactive.[4][1]

Caption: Signaling pathway of MAO and its inhibition by a novel cyclopropylamine (CPA) analog.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel MAO inhibitors. The synthetic strategies outlined here provide a clear path for generating diverse chemical libraries. The biological evaluation protocols enable robust screening to identify potent and selective inhibitors. Future work should focus on expanding the range of substituents on the aryl ring to further probe the SAR, optimizing pharmacokinetic properties (ADME), and eventually progressing lead compounds to in vivo models to assess their efficacy and safety profiles for treating neurological disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 3. "Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitor" by Amber N. Edinoff, Connor R. Swinford et al. [scholarlycommons.pacific.edu]

- 4. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 9. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. resources.bio-techne.com [resources.bio-techne.com]

Methodological & Application

Application Notes and Protocols: N-Arylation of 1-(4-Bromophenyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-aryl cyclopropylamine motif is a valuable pharmacophore found in numerous biologically active molecules and pharmaceutical candidates. The unique conformational constraints and electronic properties of the cyclopropyl group often impart favorable metabolic stability and binding affinity. This document provides detailed experimental protocols for the N-arylation of 1-(4-bromophenyl)cyclopropanamine, a key intermediate in the synthesis of various drug discovery targets. The two most prevalent and effective methods for this transformation, the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, are presented.

Reaction Overview

The N-arylation of this compound involves the formation of a carbon-nitrogen bond between the primary amine of the cyclopropylamine derivative and an aryl halide or pseudohalide. This transformation is typically achieved through transition metal catalysis.

General Reaction Scheme:

Where:

-

Ar-X is the arylating agent (e.g., aryl bromide, iodide, or triflate)

-

H₂N-(c-Pr)-Ph-Br is this compound

-

The reaction is mediated by a Palladium or Copper catalyst.

Experimental Protocols

Two primary catalytic systems are widely employed for the N-arylation of primary amines. The choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][2] It typically utilizes a palladium catalyst with a bulky, electron-rich phosphine ligand and a strong base.[3][4][5] This method is known for its high efficiency and broad substrate scope.[6][7]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂)

-

Phosphine ligand (e.g., BrettPhos, RuPhos, or t-BuXPhos)[6][8]

-

Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS))

-

Anhydrous solvent (e.g., Toluene, Dioxane, or Tetrahydrofuran (THF))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol%) to a dry reaction flask equipped with a magnetic stir bar and a reflux condenser.

-